molecular formula C17H24N6O B2803020 3-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one CAS No. 1049423-21-3

3-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one

Cat. No. B2803020
CAS RN: 1049423-21-3
M. Wt: 328.42
InChI Key: BGZLIFZZBLRKGI-UHFFFAOYSA-N
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Description

The compound “3-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . The tetrazole ring is attached to a piperazine ring via a methyl group . The piperazine ring is further attached to a butanone group .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The tetrazole ring system has attracted much attention in medicinal chemistry . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .


Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .

Scientific Research Applications

Chemical Synthesis and Antidepressant Activities

The synthesis of novel derivatives involving piperazine compounds, including those structurally related to the query compound, demonstrates the breadth of chemical exploration aimed at discovering new therapeutic agents. A study by Kumar et al. (2017) outlined the design, synthesis, and pharmacological evaluation of novel piperazine derivatives, indicating significant research interest in these compounds for potential antidepressant and antianxiety applications. This research highlights the synthetic versatility of piperazine-based compounds and their potential utility in pharmacology, specifically targeting mood disorders. (Kumar et al., 2017)

Antifungal Applications

Research by Upadhayaya et al. (2004) focused on the synthesis and evaluation of optically active antifungal azoles, including piperazine derivatives. These compounds demonstrated significant antifungal activity against various fungal cultures, suggesting their utility in addressing fungal infections. This study underlines the therapeutic potential of piperazine compounds in antifungal drug development, offering a promising avenue for treating diseases caused by pathogenic fungi. (Upadhayaya et al., 2004)

Antipsychotic Potential

A study by Raviña et al. (2000) explored the synthesis of conformationally constrained butyrophenones with affinities for dopamine and serotonin receptors. The compounds, including piperazine derivatives, were evaluated for their antipsychotic potential, indicating the broad therapeutic applications of such molecules in treating psychiatric disorders. This research emphasizes the importance of structural manipulation in discovering new drugs with potential benefits for mental health. (Raviña et al., 2000)

Antibacterial and Biofilm Inhibition

Novel bis(pyrazole-benzofuran) hybrids, possessing a piperazine linker, were synthesized and shown to have potent antibacterial efficacies and biofilm inhibition activities. A study by Mekky and Sanad (2020) demonstrated the potential of these compounds in targeting bacterial strains and inhibiting biofilm formation, highlighting the importance of piperazine derivatives in combating bacterial infections and their associated complications. (Mekky & Sanad, 2020)

Safety and Hazards

Tetrazoles are known to be hazardous. They can burst vigorously on exposure to shock, fire, and heat on friction . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .

Future Directions

The future directions for this compound could involve further exploration of its medicinal and pharmaceutical applications. Given the advancements in society worldwide, hypertension presents a challenge not only to the people in western countries but also to the entire world . Angiotensin II receptor antagonists inhibit angiotensin converting enzyme (ACE) and influence the renin–angiotensin system which plays an important role in the regulation of cardiovascular homeostasis . Tetrazoles and their derivatives could potentially play a role in this area .

properties

IUPAC Name

3-methyl-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c1-14(2)12-17(24)22-10-8-21(9-11-22)13-16-18-19-20-23(16)15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZLIFZZBLRKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one

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